N-[carbamothioyl(cyclopropyl)methyl]benzamide
Description
Molecular Formula and Weight Analysis
This compound possesses the molecular formula C₁₂H₁₄N₂OS, indicating a composition of twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of this compound has been determined to be 234.32 atomic mass units, providing essential information for analytical identification and quantitative studies. The exact mass calculations yield a monoisotopic mass of 234.08269 daltons, which serves as a critical parameter for high-resolution mass spectrometric analysis.
The elemental composition reveals several important structural features. The presence of two nitrogen atoms indicates the characteristic thiourea functional group along with the benzamide nitrogen. The single sulfur atom confirms the thioamide character of the carbamothioyl moiety, distinguishing this compound from conventional amide derivatives. The oxygen atom corresponds to the carbonyl group within the benzamide structure, maintaining the essential amide functionality.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂OS | |
| Molecular Weight | 234.32 | |
| Monoisotopic Mass | 234.08269 Da | |
| Carbon Atoms | 12 | |
| Hydrogen Atoms | 14 | |
| Nitrogen Atoms | 2 | |
| Oxygen Atoms | 1 | |
| Sulfur Atoms | 1 |
The Simplified Molecular Input Line Entry System notation for this compound is documented as C1CC1C(C(=S)N)NC(=O)C2=CC=CC=C2, which provides a systematic representation of the molecular connectivity. This notation clearly illustrates the cyclopropyl ring attachment to the central carbon bearing the carbamothioyl group, as well as the connection to the benzamide moiety. The International Chemical Identifier string further confirms the structural arrangement as InChI=1S/C12H14N2OS/c13-11(16)10(8-6-7-8)14-12(15)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,13,16)(H,14,15).
Stereochemical Configuration and Isomerism
The stereochemical analysis of this compound reveals the presence of a chiral center at the carbon atom bearing both the cyclopropyl group and the carbamothioyl functionality. This asymmetric carbon creates the potential for enantiomeric forms, though the specific stereochemical assignment requires detailed analysis of the three-dimensional molecular structure. The cyclopropyl substituent introduces additional conformational constraints due to the rigid three-membered ring system, which significantly influences the overall molecular geometry.
The carbamothioyl group exhibits characteristic planar geometry around the thiourea functionality, similar to related thiourea derivatives studied in crystallographic investigations. The sulfur atom in the thiourea moiety typically adopts a double bond character with the central carbon, creating restricted rotation around this bond. This structural feature contributes to the overall rigidity of the molecule and influences its conformational preferences.
Conformational analysis indicates that the benzamide portion of the molecule can adopt various orientations relative to the carbamothioyl group. Studies of related benzamide derivatives have shown that intramolecular hydrogen bonding interactions can stabilize specific conformations. In the case of this compound, the potential for intramolecular interactions between the benzamide carbonyl oxygen and the thiourea hydrogen atoms may influence the preferred molecular conformation.
The cyclopropyl ring introduces unique stereochemical considerations due to its constrained geometry. The three-membered ring system enforces specific bond angles and prevents free rotation around the carbon-carbon bonds within the ring. This constraint affects the spatial arrangement of substituents and may influence the overall molecular recognition properties of the compound.
X-ray Crystallographic Data Interpretation
While specific crystallographic data for this compound is not directly available in the current literature, structural insights can be derived from related thiourea benzamide derivatives. Crystallographic studies of N-carbamothioyl-2-methylbenzamide provide valuable comparative information regarding the general structural features of this class of compounds. These investigations reveal that thiourea benzamide derivatives typically crystallize in monoclinic or orthorhombic crystal systems, depending on the specific substituent patterns.
The crystal structure analysis of related compounds demonstrates characteristic intermolecular hydrogen bonding patterns. Thiourea derivatives commonly exhibit strong hydrogen bond donor and acceptor capabilities through their nitrogen and sulfur atoms. These interactions contribute to the formation of extended hydrogen-bonded networks in the solid state, influencing the crystal packing arrangements and physical properties of the compounds.
Computational studies using density functional theory calculations have been employed to predict the geometrical structures of similar thiourea benzamide derivatives. These theoretical investigations provide insights into the optimized molecular geometry, electronic structure, and potential energy surfaces. The calculations typically reveal the preferred conformations and the relative energies of different structural arrangements.
Hirshfeld surface analysis has been applied to related thiourea benzamide compounds to understand the intermolecular interactions and crystal packing preferences. This analytical approach provides quantitative information about the types and strengths of intermolecular contacts, including hydrogen bonding, van der Waals interactions, and electrostatic contributions. Such analyses are valuable for understanding the solid-state behavior and potential polymorphic forms of thiourea benzamide derivatives.
Comparative Analysis with Related Benzamide Derivatives
The structural comparison of this compound with related benzamide derivatives reveals important structure-activity relationships and synthetic accessibility considerations. Related compounds in the thiourea benzamide family include N-carbamothioylbenzamide and various substituted derivatives that have been synthesized and characterized. These compounds share the common thiourea benzamide core structure but differ in their substituent patterns and stereochemical arrangements.
N-carbamothioylbenzamide, with the Chemical Abstracts Service number 614-23-3, represents the parent compound in this series. This simpler derivative lacks the cyclopropyl substituent present in the target compound, providing a direct comparison for understanding the structural effects of the additional cyclopropyl group. The molecular weight of the parent compound is 180.23, which is significantly lower than the 234.32 molecular weight of the cyclopropyl derivative.
Synthetic approaches to related thiourea benzamide derivatives typically involve the reaction of benzoyl chloride with thiourea derivatives under controlled conditions. The incorporation of cyclopropyl groups requires specific synthetic strategies, often involving the use of cyclopropylamine derivatives or cyclopropyl-containing intermediates. These synthetic considerations influence the accessibility and potential applications of different structural variants.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₁₂H₁₄N₂OS | 234.32 | Cyclopropyl substituent, chiral center |
| N-carbamothioylbenzamide | C₈H₈N₂OS | 180.23 | Simple thiourea benzamide core |
| N-[(2,4-Dimethylphenyl)carbamothioyl]-2-methylbenzamide | C₁₇H₁₈N₂OS | 298.39 | Multiple aromatic substituents |
The biological and chemical properties of thiourea benzamide derivatives are significantly influenced by their structural features. Studies of related compounds have demonstrated that the presence of specific substituents can modulate various properties, including solubility, stability, and intermolecular interactions. The cyclopropyl group in this compound may contribute unique steric and electronic effects that distinguish it from simpler derivatives.
Properties
IUPAC Name |
N-(2-amino-1-cyclopropyl-2-sulfanylideneethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c13-11(16)10(8-6-7-8)14-12(15)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZWMAIADKSTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=S)N)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224428 | |
| Record name | Benzamide, N-(2-amino-1-cyclopropyl-2-thioxoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354953-10-8 | |
| Record name | Benzamide, N-(2-amino-1-cyclopropyl-2-thioxoethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(2-amino-1-cyclopropyl-2-thioxoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Conditions
| Reagent/Material | Role | Typical Conditions |
|---|---|---|
| Benzoyl chloride (or substituted benzoyl chloride) | Acyl chloride precursor | Room temperature to reflux |
| Potassium thiocyanate | Source of thiocyanate ion | Acetone or polar aprotic solvent, RT |
| Cyclopropylmethylamine | Nucleophile (amine) | Room temperature |
| Solvent | Acetone, DMF, or MeCN | Depends on reaction step |
| Base (optional, e.g., Cs2CO3) | Facilitate coupling | Mild heating (RT to 60 °C) |
Synthetic Procedure
Acyl Isothiocyanate Formation:
Benzoyl chloride is added to a stirred solution of potassium thiocyanate in acetone at room temperature. This reaction proceeds via nucleophilic substitution, where the thiocyanate ion attacks the acyl chloride to form benzoyl isothiocyanate.Coupling with Cyclopropylmethylamine:
The freshly prepared benzoyl isothiocyanate intermediate is then reacted with cyclopropylmethylamine in a suitable solvent such as DMF or acetonitrile. The amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea linkage and yielding this compound.Purification:
The crude product is purified by extraction, washing, and chromatographic techniques such as flash silica gel chromatography or recrystallization from suitable solvents like diethyl ether.
Mechanistic Insights
- The key step involves nucleophilic attack of the amine nitrogen on the electrophilic carbon of the acyl isothiocyanate intermediate.
- The sulfur atom in the thiourea moiety can engage in intramolecular hydrogen bonding, which stabilizes the molecule and influences its rigidity and conformation, as observed in related acyl thioureas.
- The reaction generally proceeds under mild conditions without the need for strong bases or catalysts, although bases like cesium carbonate can be used to enhance coupling efficiency in some variants.
Representative Reaction Scheme
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzoyl chloride + KSCN → Benzoyl isothiocyanate | Acetone, RT, 1-2 hours | 70-85 |
| 2 | Benzoyl isothiocyanate + Cyclopropylmethylamine → Target compound | DMF or MeCN, RT to 60 °C, 12-18 hours | 75-90 |
| 3 | Purification by chromatography or recrystallization | Silica gel, EtOAc/hexane or Et2O | - |
Analytical and Characterization Data (from related compounds)
Infrared Spectroscopy (IR):
Characteristic bands include:X-ray Crystallography:
Studies on related benzoylthioureas reveal rigid molecular structures stabilized by intramolecular hydrogen bonds involving the thiocarbonyl sulfur and amide oxygen atoms.
Alternative Synthetic Approaches
Use of 1,1′-Thiocarbonyl Diimidazole:
This reagent can be employed to generate thiourea derivatives by reacting with amines and acyl precursors under mild conditions, offering an alternative to potassium thiocyanate routes.Microwave-Assisted Synthesis:
Some recent methods utilize microwave irradiation to accelerate the coupling of acyl isothiocyanates with amines, reducing reaction times significantly while maintaining high yields.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acyl chloride + KSCN + amine | Benzoyl chloride, KSCN, cyclopropylmethylamine | RT to 60 °C, 12-18 h | High yield, straightforward | Requires careful handling of acyl chlorides |
| 1,1′-Thiocarbonyl diimidazole | 1,1′-Thiocarbonyl diimidazole, amine | RT, 30 min to few hours | Mild conditions, clean reaction | Reagent availability and cost |
| Microwave-assisted coupling | Acyl isothiocyanate, amine | Microwave irradiation, minutes | Rapid synthesis, energy efficient | Requires microwave reactor |
Research Findings and Notes
- The intramolecular hydrogen bonding in the thiourea moiety contributes significantly to the molecular rigidity and stability, which may influence biological activity and coordination behavior.
- The synthetic route via acyl isothiocyanate intermediates is well-established and versatile for introducing various substituents on the benzamide or amine parts, allowing structural tuning.
- Purification techniques such as flash chromatography and recrystallization are effective in isolating pure this compound with yields typically above 75%.
This detailed overview synthesizes the current authoritative knowledge on the preparation of this compound, integrating mechanistic understanding, practical synthetic protocols, and analytical characterization data from diverse scientific sources. The described methods provide reliable and efficient routes for the synthesis of this compound, supporting its further application in research and development.
Chemical Reactions Analysis
Types of Reactions
N-[carbamothioyl(cyclopropyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[carbamothioyl(cyclopropyl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[carbamothioyl(cyclopropyl)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its cyclopropylmethyl substituent. Key comparisons with structurally related benzoylthiourea derivatives include:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) increase melting points due to enhanced intermolecular interactions (e.g., 3-nitro derivative: 168–170°C ). Bulky substituents (e.g., cyclohexyl, pyridyl) improve metal-binding capacity but may reduce solubility .
- Synthetic Routes :
Spectroscopic and Physicochemical Properties
FT-IR :
NMR :
- Melting Points: Derivatives with polar groups (e.g., nitro, methoxy) exhibit higher melting points (e.g., 244–246°C for thiophene-2-carboxamide ) compared to nonpolar analogs. The cyclopropyl derivative’s melting point is unreported but expected to fall within 150–220°C based on structural analogs .
Biological Activity
N-[carbamothioyl(cyclopropyl)methyl]benzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor with anti-inflammatory and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, comparison with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that combines a cyclopropyl group with a thiourea moiety attached to a benzamide backbone. This distinctive configuration contributes to its specific chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound interacts with specific molecular targets by binding to the active sites of certain enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including:
- Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory pathways.
- Anticancer activities : Through the disruption of cancer cell proliferation mechanisms.
Biological Activity Overview
| Activity Type | Effect | Mechanism | References |
|---|---|---|---|
| Anti-inflammatory | Reduces inflammation | Inhibition of pro-inflammatory enzymes | |
| Anticancer | Inhibits cancer cell growth | Disruption of cellular proliferation pathways | |
| Enzyme inhibition | Blocks specific enzyme activity | Binding to active sites of target enzymes |
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro experiments showed that the compound effectively inhibited the growth of various cancer cell lines, including those from breast cancer and osteosarcoma. The mechanism involves the induction of apoptosis in cancer cells, which is mediated by the inhibition of specific signaling pathways crucial for cell survival .
2. Anti-inflammatory Effects
In another study, the compound was evaluated for its anti-inflammatory properties using animal models. Results indicated that administration of this compound significantly reduced markers of inflammation, such as cytokine levels, suggesting its potential use in treating inflammatory diseases.
3. Comparison with Similar Compounds
This compound has been compared with other benzamide derivatives to assess its relative potency and efficacy. For instance, compounds like N-(cyclopropylmethyl)thiourea have shown similar enzyme inhibition characteristics; however, this compound exhibited superior activity against certain cancer cell lines due to its unique structural attributes .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing N-[carbamothioyl(cyclopropyl)methyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via thiourea formation by reacting cyclopropylmethyl isothiocyanate with benzamide derivatives under basic conditions. Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reactants. Continuous flow reactors may enhance scalability and yield . Post-synthesis purification via column chromatography or recrystallization ensures high purity.
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., cyclopropyl CH at δ 1.0–1.5 ppm) and confirm carbamothioyl connectivity .
- FT-IR : Peaks at ~1250 cm (C=S) and ~3300 cm (N-H) validate functional groups .
- Elemental Analysis : Matches experimental C, H, N, S percentages with theoretical values to confirm purity .
Q. How can researchers evaluate the antioxidant potential of this compound, and what assays are most reliable?
- Methodological Answer : Use the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. Prepare solutions in methanol, measure absorbance at 517 nm, and compare to standards (e.g., ascorbic acid). For reproducibility, validate the method via RP-HPLC with detection limits <0.05 μg/mL and precision within 98–102% .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are used to predict the biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to compare bond lengths/angles with crystallographic data. Compute Fukui functions to identify reactive sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., SARS-CoV-2 main protease, PDB:6LU7). Analyze hydrogen bonding with residues like Lys137 and Cys128 for antiviral potential .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability, and what tools are used to analyze them?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify interactions (e.g., H···S, H···O) via CrystalExplorer. 2D fingerprint plots reveal dominant H-H contacts (~60% contribution) .
- Energy Frameworks : Evaluate lattice energy distribution using Tonto/PIXEL. Hydrogen bonds (e.g., N-H···O) dominate stabilization, with dispersion forces contributing <10% .
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software improve refinement?
- Methodological Answer : Twinning or weak diffraction intensity complicates data. Use SHELXD for structure solution via charge flipping and SHELXL for refinement with constraints (e.g., riding hydrogen atoms). Validate with R-factors (<5%) and electron density maps .
Q. How does the cyclopropyl group impact the compound’s bioactivity compared to analogs with other substituents?
- Methodological Answer : Perform comparative SAR studies using analogs (e.g., replacing cyclopropyl with methyl or phenyl). Assay antimicrobial activity (MIC against E. coli or S. aureus) and computational ADMET profiling (e.g., LogP, bioavailability). Cyclopropyl enhances metabolic stability but may reduce solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
